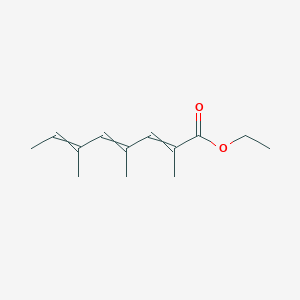
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds and three methyl groups attached to an octa-2,4,6-trienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trimethylocta-2,4,6-trienoate can be achieved through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Other methods include the use of Wittig olefination and Horner-Wadsworth-Emmons reactions, although these may have limitations in terms of selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of advanced catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethyl 2,4,6-trimethylocta-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,4,6-trimethylheptanoate
- Ethyl 2,4,6-trimethylhexanoate
- Ethyl 2,4,6-trimethylpentanoate
Comparison: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is unique due to its three conjugated double bonds, which are not present in the similar compounds listed above
Eigenschaften
CAS-Nummer |
102103-77-5 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
ethyl 2,4,6-trimethylocta-2,4,6-trienoate |
InChI |
InChI=1S/C13H20O2/c1-6-10(3)8-11(4)9-12(5)13(14)15-7-2/h6,8-9H,7H2,1-5H3 |
InChI-Schlüssel |
PRPMAUVDRNJQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC(=CC(=CC)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


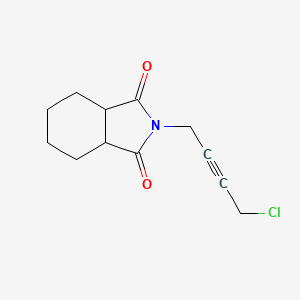
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
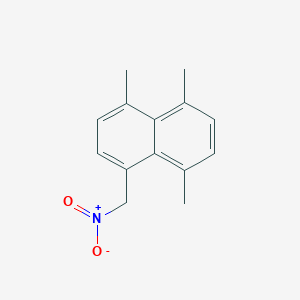

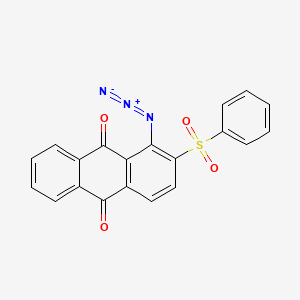
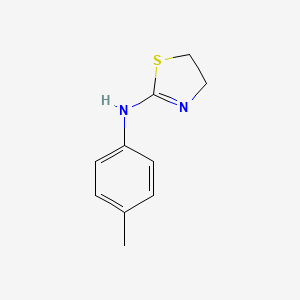
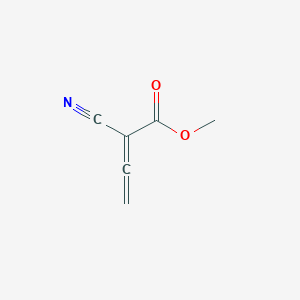
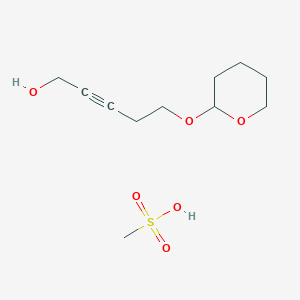
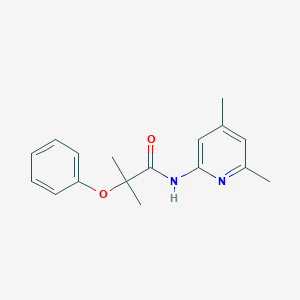
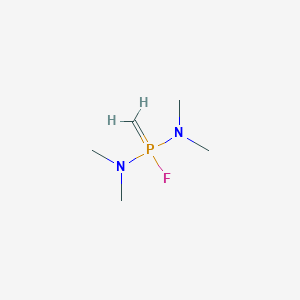
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)

![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
